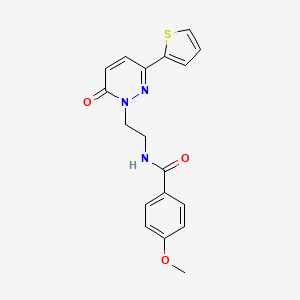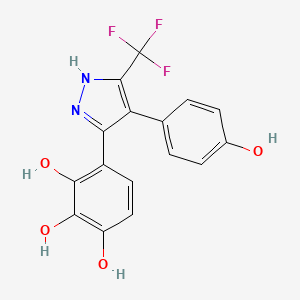
yGsy2p-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
yGsy2p-IN-1 est un puissant inhibiteur de la glycogène synthase 2 de la levure (yGsy2p) et un inhibiteur compétitif de la glycogène synthase 1 humaine (hGYS1). Il s'agit d'un inhibiteur de pyrazole utilisé principalement pour la recherche sur les maladies de stockage du glycogène .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du yGsy2p-IN-1 implique la formation d'une structure cyclique de pyrazole. La voie de synthèse spécifique et les conditions de réaction sont exclusives et non divulguées publiquement. On sait que le composé est synthétisé par une série de réactions organiques impliquant la formation du cycle pyrazole et la fonctionnalisation ultérieure pour obtenir les propriétés inhibitrices souhaitées .
Méthodes de production industrielle
Les méthodes de production industrielle du this compound ne sont pas largement documentées.
Analyse Des Réactions Chimiques
Types de réactions
yGsy2p-IN-1 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le cycle pyrazole.
Substitution : Des réactions de substitution peuvent se produire sur les cycles aromatiques, conduisant à différents dérivés
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Des réactifs d'halogénation ou de nitration dans des conditions contrôlées
Principaux produits
Les principaux produits formés par ces réactions comprennent divers dérivés du composé d'origine, qui peuvent avoir des propriétés inhibitrices ou des activités biologiques différentes .
Applications de recherche scientifique
This compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Chimie : Étude des mécanismes d'inhibition des enzymes glycogène synthases.
Biologie : Étude du rôle de la glycogène synthase dans le métabolisme cellulaire.
Médecine : Recherche sur les traitements potentiels des maladies de stockage du glycogène.
Industrie : Développement de nouveaux inhibiteurs pour des applications thérapeutiques
Mécanisme d'action
This compound exerce ses effets en inhibant de manière compétitive l'activité des enzymes glycogène synthases. Il se lie au site actif de l'enzyme, empêchant la conversion du glucose en glycogène. Cette inhibition perturbe la synthèse du glycogène, ce qui est crucial pour l'étude des maladies de stockage du glycogène et le développement de traitements potentiels .
Applications De Recherche Scientifique
yGsy2p-IN-1 is used extensively in scientific research, particularly in the following areas:
Chemistry: Studying the inhibition mechanisms of glycogen synthase enzymes.
Biology: Investigating the role of glycogen synthase in cellular metabolism.
Medicine: Researching potential treatments for glycogen storage diseases.
Industry: Developing new inhibitors for therapeutic applications
Mécanisme D'action
yGsy2p-IN-1 exerts its effects by competitively inhibiting the activity of glycogen synthase enzymes. It binds to the active site of the enzyme, preventing the conversion of glucose to glycogen. This inhibition disrupts glycogen synthesis, which is crucial for studying glycogen storage diseases and developing potential treatments .
Comparaison Avec Des Composés Similaires
Composés similaires
CP-91149 : Un autre inhibiteur de la glycogène synthase avec des propriétés inhibitrices différentes.
Inhibiteurs de la glycogène synthase kinase-3 : Composés qui inhibent la glycogène synthase kinase-3, affectant indirectement l'activité de la glycogène synthase
Unicité
yGsy2p-IN-1 est unique en raison de son inhibition spécifique de la glycogène synthase 2 de la levure et de la glycogène synthase 1 humaine. Son mécanisme d'inhibition compétitive et sa structure de pyrazole le distinguent des autres inhibiteurs de la glycogène synthase .
Propriétés
IUPAC Name |
4-[4-(4-hydroxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,2,3-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4/c17-16(18,19)15-11(7-1-3-8(22)4-2-7)12(20-21-15)9-5-6-10(23)14(25)13(9)24/h1-6,22-25H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYXFHLAPGZNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2C3=C(C(=C(C=C3)O)O)O)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazin-2-amine](/img/structure/B2963564.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2963566.png)
![N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/new.no-structure.jpg)
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963568.png)
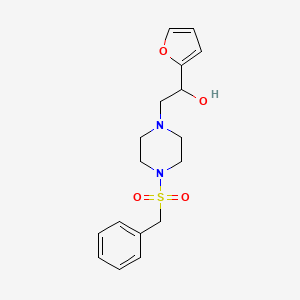
![5-(3-chlorophenyl)-1-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2963573.png)

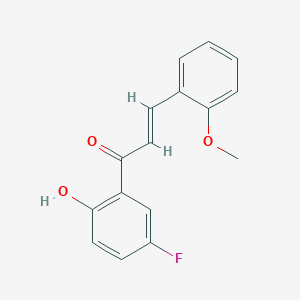
![N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide](/img/structure/B2963578.png)
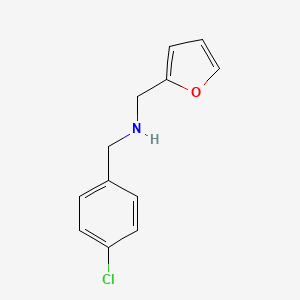
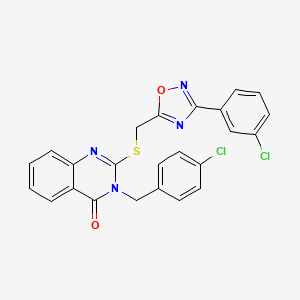
![N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2963584.png)
